

Technical Guide: Certificate of Analysis for 4-Hydroxy Alprazolam-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material (CRM), **4-Hydroxy Alprazolam-d5**. This deuterated internal standard is critical for the accurate quantification of 4-hydroxyalprazolam, a primary metabolite of the widely prescribed benzodiazepine, alprazolam, in various biological matrices. Adherence to rigorous analytical testing and characterization, as detailed in this guide, ensures the identity, purity, and concentration of this CRM, making it suitable for use in demanding research and forensic applications.

Compound Information and Physical Properties

A Certificate of Analysis for **4-Hydroxy Alprazolam-d5** will begin with fundamental information identifying the material.



Parameter	Specification
Product Name	4-Hydroxy Alprazolam-d5
Chemical Name	8-chloro-1-methyl-6-(phenyl-d5)-4H-[1][2] [3]triazolo[4,3-a][1][3]benzodiazepin-4-ol
CAS Number	136765-24-7 (unlabeled)
Molecular Formula	C17H8D5CIN4O
Molecular Weight	329.80 g/mol
Appearance	White to off-white solid
Solution	100 μg/mL in Methanol
Storage	-20°C

Analytical Data and Characterization

The core of the CoA provides quantitative data from various analytical techniques to certify the material. This data is crucial for ensuring the accuracy of experimental results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the reference material is a critical parameter and is typically determined by HPLC with UV detection.



Parameter	Result
Purity (by HPLC)	99.8%
Method	HPLC-UV
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase	Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Uncertainty	± 0.2%

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the chemical identity and isotopic enrichment of the deuterated standard.

Parameter	Result
Method	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Transition	m/z 330.1 → 295.1
Isotopic Enrichment	≥ 99%

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal confirmation of the chemical structure of the analyte.



Parameter	Result
Method	¹ H NMR (400 MHz), DMSO-d ₆
Result	The spectrum is consistent with the structure of 4-Hydroxy Alprazolam-d5.

Certified Concentration

For solutions, the certified concentration is a critical value for quantitative applications.

Parameter	Result
Certified Concentration	100.2 μg/mL
Uncertainty	± 1.5 μg/mL
Method	Gravimetric preparation, verified by LC-MS/MS

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the certified values.

Purity Determination by HPLC

Objective: To determine the purity of **4-Hydroxy Alprazolam-d5** by assessing the presence of any impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV-Vis Detector.
- C18 reverse-phase column (4.6 x 150 mm, 3.5 μm particle size).

Procedure:

• Sample Preparation: A stock solution of **4-Hydroxy Alprazolam-d5** is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 100 μg/mL.

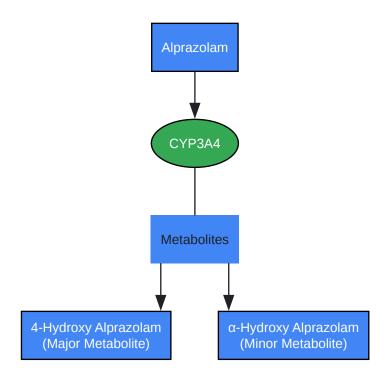


- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL.
 - UV Detection: 254 nm.
- Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to **4-Hydroxy Alprazolam-d5** and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.









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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for 4-Hydroxy Alprazolam-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559951#4-hydroxy-alprazolam-d5-certificate-of-analysis]



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